molecular formula C10H8F4O B2782571 4'-Fluoro-2'-(trifluoromethyl)propiophenone CAS No. 239107-26-7

4'-Fluoro-2'-(trifluoromethyl)propiophenone

Cat. No.: B2782571
CAS No.: 239107-26-7
M. Wt: 220.167
InChI Key: QKLZDUZBHFEOPR-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O It is a derivative of propiophenone, characterized by the presence of a fluoro group at the 4’ position and a trifluoromethyl group at the 2’ position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-2-(trifluoromethyl)benzoyl chloride and propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Fluoro-2’-(trifluoromethyl)propiophenone follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4’-fluoro-2’-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4’-fluoro-2’-(trifluoromethyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-2’-(trifluoromethyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)propiophenone depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoropropiophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2’-(Trifluoromethyl)propiophenone: Lacks the fluoro group, affecting its overall chemical behavior.

    4’-Chloro-2’-(trifluoromethyl)propiophenone: Substitutes the fluoro group with a chloro group, leading to variations in reactivity and applications.

Uniqueness

4’-Fluoro-2’-(trifluoromethyl)propiophenone is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLZDUZBHFEOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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